7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 618900-48-4
VCID: VC3017479
InChI: InChI=1S/C26H20BrN3/c27-18-20-16-17-28-25-24(20)29-19-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,19H,18H2
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(C=CN=C54)CBr
Molecular Formula: C26H20BrN3
Molecular Weight: 454.4 g/mol

7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine

CAS No.: 618900-48-4

Cat. No.: VC3017479

Molecular Formula: C26H20BrN3

Molecular Weight: 454.4 g/mol

* For research use only. Not for human or veterinary use.

7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine - 618900-48-4

Specification

CAS No. 618900-48-4
Molecular Formula C26H20BrN3
Molecular Weight 454.4 g/mol
IUPAC Name 7-(bromomethyl)-3-tritylimidazo[4,5-b]pyridine
Standard InChI InChI=1S/C26H20BrN3/c27-18-20-16-17-28-25-24(20)29-19-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,19H,18H2
Standard InChI Key GHUHGSWXTMYGDQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(C=CN=C54)CBr
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(C=CN=C54)CBr

Introduction

Chemical Structure and Properties

7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine is characterized by a bromomethyl group at the 7th position and a trityl group at the 3rd position of the imidazo[4,5-b]pyridine ring system. The compound features a heterocyclic backbone that provides a versatile scaffold for various modifications and applications in medicinal chemistry.

Basic Chemical Information

PropertyValue
CAS No.618900-48-4
IUPAC Name7-(bromomethyl)-3-tritylimidazo[4,5-b]pyridine
Molecular FormulaC26H20BrN3
Molecular Weight454.4 g/mol
Standard InChIInChI=1S/C26H20BrN3/c27-18-20-16-17-28-25-24(20)29-19-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,19H,18H2
Standard InChIKeyGHUHGSWXTMYGDQ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(C=CN=C54)CBr

The compound contains a complex molecular structure with an imidazo[4,5-b]pyridine core, featuring three aromatic rings as part of the trityl group. This structural arrangement contributes to its unique chemical and biological properties.

Applications in Medicinal Chemistry

Compounds with the imidazo[4,5-b]pyridine scaffold, including derivatives like 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine, have demonstrated significant potential in drug discovery and medicinal chemistry.

Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives have shown promising activity as kinase inhibitors. For example, related compounds have been developed as potent inhibitors of PDE10A, which is relevant for neurological conditions . Similar scaffolds have exhibited inhibitory activity against Aurora kinases, which are involved in cell division and implicated in various cancers .

Research has demonstrated that compounds based on the imidazo[4,5-b]pyridine scaffold can achieve:

  • Single-digit nanomolar potency against target kinases

  • Selective binding to specific enzyme classes

  • Interaction with key binding sites in enzyme active centers

Structural Advantages

The 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine structure offers several advantages in medicinal chemistry:

  • The bromomethyl group serves as a reactive handle for further derivatization

  • The trityl group provides a large hydrophobic moiety that can influence binding affinity and selectivity

  • The imidazo[4,5-b]pyridine core is considered a bioisostere for purines, which are essential components in many biological processes

ClassificationDetails
GHS PictogramWarning
Hazard StatementsH315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing
StorageRecommended at 2-8°C under inert atmosphere

Structure-Activity Relationships

Structure-activity relationship studies with imidazo[4,5-b]pyridine derivatives have revealed important insights that may be relevant to 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine.

Binding Interactions

X-ray crystallography studies of related imidazo[4,5-b]pyridine derivatives have identified key binding interactions within target proteins :

  • Hydrogen bonding between the pyridine nitrogen and conserved amino acid residues (e.g., Gln716)

  • Additional hydrogen bonding interactions involving the imidazole ring

  • Hydrophobic interactions mediated by aromatic substituents

Structure Modifications

Research on similar compounds has shown that modifying different regions of the imidazo[4,5-b]pyridine scaffold can significantly impact potency and selectivity:

  • Substituents at the 7-position directly influence binding affinity

  • The size and nature of the group at the 3-position affect molecular recognition

  • Modifications to the imidazole ring can alter hydrogen bonding capabilities

Related Compounds and Analogues

Several related compounds share structural similarities with 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine, providing context for understanding its properties.

Structurally Related Compounds

CompoundCAS No.Notable Differences
7-Bromo-3H-imidazo[4,5-b]pyridine1207174-85-3Lacks the trityl group at position 3 and has bromine directly at position 7
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate78316-09-3Contains a methyl carboxylate at position 7 instead of bromomethyl
7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine1784125-40-1Features a methyl group at position 3 rather than trityl, and has a different ring fusion pattern

These related compounds demonstrate how structural variations can be introduced at different positions of the imidazo-pyridine scaffold, potentially leading to diverse biological activities.

Future Research Directions

The unique structure and properties of 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine suggest several promising avenues for future research.

Challenges and Opportunities

Research with 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine faces several challenges:

  • Optimizing synthetic routes to improve yields and reduce byproducts

  • Developing comprehensive structure-activity relationships through systematic modifications

  • Addressing potential toxicity concerns through rational design

  • Improving physicochemical properties like solubility and bioavailability

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